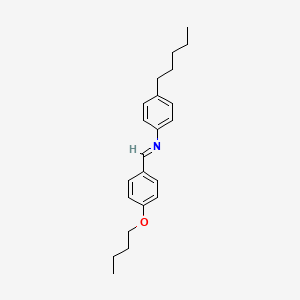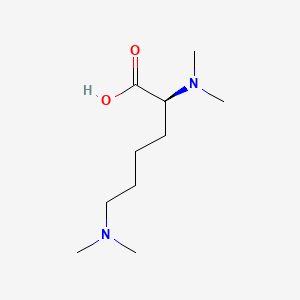
トリ(3,5-ジメチルフェニル)ホスフィン
概要
説明
Tris(3,5-dimethylphenyl)phosphine is a chemical compound with the molecular formula C24H27P. It is a white to light yellow crystalline powder and is commonly used as a ligand in various catalytic reactions. The compound is known for its stability and solubility in organic solvents, making it a valuable reagent in organic synthesis .
科学的研究の応用
Tris(3,5-dimethylphenyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic reactions, including hydrogenation and cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science.
作用機序
Target of Action
Tris(3,5-dimethylphenyl)phosphine, a type of tertiary phosphine, is primarily used as a ligand in various chemical reactions . The primary targets of Tris(3,5-dimethylphenyl)phosphine are the reactant molecules in these chemical reactions .
Mode of Action
Tris(3,5-dimethylphenyl)phosphine interacts with its targets by acting as a ligand, forming complexes with a variety of metal centers . This interaction results in changes to the reactant molecules, facilitating the desired chemical reactions .
Biochemical Pathways
The exact biochemical pathways affected by Tris(3,5-dimethylphenyl)phosphine are dependent on the specific chemical reactions it is involved in. As a ligand, Tris(3,5-dimethylphenyl)phosphine can influence a variety of reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
As a chemical reagent, it is typically used in controlled laboratory or industrial settings, and its bioavailability in a biological context is likely minimal .
Result of Action
The molecular and cellular effects of Tris(3,5-dimethylphenyl)phosphine’s action are primarily observed in the outcomes of the chemical reactions it facilitates. For example, it can be used for kinetic resolution of donor-functionalized secondary alcohols via Cu-H-catalyzed stereoselective silylation by dehydrogenative Si-O coupling with Si-stereogenic silanes .
生化学分析
Biochemical Properties
Tris(3,5-dimethylphenyl)phosphine plays a significant role in biochemical reactions as a ligand. It interacts with various enzymes, proteins, and other biomolecules, facilitating catalytic processes. For instance, it is used in the Cu/diphosphine-catalyzed asymmetric hydrogenation of heteroaromatic ketones and enones . The nature of these interactions involves the coordination of the phosphine ligand to the metal center of the enzyme or protein, enhancing the catalytic activity and selectivity of the reaction. Additionally, Tris(3,5-dimethylphenyl)phosphine is involved in the kinetic resolution of donor-functionalized secondary alcohols via Cu-H-catalyzed stereoselective silylation .
Cellular Effects
Tris(3,5-dimethylphenyl)phosphine has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with specific biomolecules within the cell. For example, its role as a ligand in catalytic reactions can lead to changes in the activity of enzymes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, Tris(3,5-dimethylphenyl)phosphine can impact cell function by modulating the expression of genes related to these pathways, resulting in changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of Tris(3,5-dimethylphenyl)phosphine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a ligand, it coordinates with metal centers in enzymes and proteins, enhancing their catalytic activity . This coordination can lead to the activation or inhibition of specific enzymes, depending on the nature of the interaction. Additionally, Tris(3,5-dimethylphenyl)phosphine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris(3,5-dimethylphenyl)phosphine can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and room temperature conditions . Prolonged exposure to air or moisture can lead to its degradation, affecting its catalytic activity and efficacy. Long-term studies in in vitro and in vivo settings have shown that Tris(3,5-dimethylphenyl)phosphine can have sustained effects on cellular function, depending on the stability and concentration of the compound used .
Dosage Effects in Animal Models
The effects of Tris(3,5-dimethylphenyl)phosphine vary with different dosages in animal models. At low doses, the compound can enhance catalytic activity and improve the efficiency of biochemical reactions . At high doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired catalytic activity without causing toxicity .
Metabolic Pathways
Tris(3,5-dimethylphenyl)phosphine is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It plays a role in the Cu-H-catalyzed stereoselective silylation of donor-functionalized secondary alcohols, affecting metabolic flux and metabolite levels . The compound’s interaction with specific enzymes can lead to changes in the activity of these pathways, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Tris(3,5-dimethylphenyl)phosphine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The compound’s distribution within the cell can determine its accessibility to target enzymes and proteins, thereby modulating its catalytic activity.
Subcellular Localization
Tris(3,5-dimethylphenyl)phosphine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, improving its catalytic efficiency and selectivity in biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: Tris(3,5-dimethylphenyl)phosphine can be synthesized through the reaction of chlorotris(3,5-dimethylphenyl)phosphine with hydrochloric acid, followed by reduction with phosphoric acid and a reducing agent such as sulfur dioxide . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of tris(3,5-dimethylphenyl)phosphine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency .
化学反応の分析
Types of Reactions: Tris(3,5-dimethylphenyl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen.
Substitution: Various halides and nucleophiles under controlled conditions.
Coupling Reactions: Palladium or copper catalysts, along with appropriate bases and solvents.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coupling Reactions: Coupled organic products with high selectivity and yield.
類似化合物との比較
- Tris(4-methoxyphenyl)phosphine
- Tris(2,4,6-trimethylphenyl)phosphine
- Tris(4-fluorophenyl)phosphine
- Tris(4-chlorophenyl)phosphine
Comparison: Tris(3,5-dimethylphenyl)phosphine is unique due to its specific steric and electronic properties, which make it highly effective in certain catalytic reactions. Compared to other similar compounds, it offers better solubility in organic solvents and higher stability under reaction conditions .
特性
IUPAC Name |
tris(3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27P/c1-16-7-17(2)11-22(10-16)25(23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRALRSQLQXKXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5071969 | |
| Record name | Phosphine, tris(3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5071969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69227-47-0 | |
| Record name | Tris(3,5-dimethylphenyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69227-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, tris(3,5-dimethylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, tris(3,5-dimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, tris(3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5071969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(3,5-dimethylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Tris(3,5-dimethylphenyl)phosphine chosen as a starting material for the synthesis of the imaging agent Z04059?
A1: Tris(3,5-dimethylphenyl)phosphine was selected as a precursor for Z04059 due to its ability to form stable phosphonium cations. The researchers aimed to create a lipophilic phosphonium cation that could potentially accumulate in the myocardium. The addition of the methyl groups to the phenyl rings was designed to increase the lipophilicity of the final compound, which is a desirable property for myocardial perfusion imaging agents [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine](/img/structure/B1295070.png)

